BenchChemオンラインストアへようこそ!

N-((1-(thiophen-2-yl)cyclopentyl)methyl)cyclopropanesulfonamide

Metabolic Stability Cytochrome P450 Drug Metabolism

N-((1-(thiophen-2-yl)cyclopentyl)methyl)cyclopropanesulfonamide (CAS 1209954-50-6) is a synthetic small-molecule sulfonamide characterized by a thiophene-cyclopentyl core linked via a methylene bridge to a cyclopropanesulfonamide moiety. It possesses the molecular formula C13H19NO2S2 and a molecular weight of 285.42 g/mol.

Molecular Formula C13H19NO2S2
Molecular Weight 285.42
CAS No. 1209954-50-6
Cat. No. B2619749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(thiophen-2-yl)cyclopentyl)methyl)cyclopropanesulfonamide
CAS1209954-50-6
Molecular FormulaC13H19NO2S2
Molecular Weight285.42
Structural Identifiers
SMILESC1CCC(C1)(CNS(=O)(=O)C2CC2)C3=CC=CS3
InChIInChI=1S/C13H19NO2S2/c15-18(16,11-5-6-11)14-10-13(7-1-2-8-13)12-4-3-9-17-12/h3-4,9,11,14H,1-2,5-8,10H2
InChIKeyJOGREKXICWBGBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(thiophen-2-yl)cyclopentyl)methyl)cyclopropanesulfonamide (CAS 1209954-50-6): Structural Identity and Chemical Classification for Procurement Decisions


N-((1-(thiophen-2-yl)cyclopentyl)methyl)cyclopropanesulfonamide (CAS 1209954-50-6) is a synthetic small-molecule sulfonamide characterized by a thiophene-cyclopentyl core linked via a methylene bridge to a cyclopropanesulfonamide moiety [1]. It possesses the molecular formula C13H19NO2S2 and a molecular weight of 285.42 g/mol [1]. This compound belongs to a specialized class of cyclopropane-containing sulfonamides distinguished by the strained three-membered cyclopropyl ring, a structural feature associated with enhanced metabolic stability and conformational rigidity in drug design campaigns [2]. The thiophene and cyclopentane motifs are recognized privileged scaffolds in medicinal chemistry, contributing π-stacking and hydrophobic binding interactions, respectively [2]. No primary peer-reviewed research article, patent example, or authoritative bioactivity database entry has been identified that specifically reports quantitative pharmacological data for this exact compound, placing it firmly in the category of an underexplored chemical probe rather than a well-characterized bioactive entity [1].

Why N-((1-(thiophen-2-yl)cyclopentyl)methyl)cyclopropanesulfonamide Cannot Be Replaced by In-Class Sulfonamide Analogs


Generic substitution among sulfonamide derivatives bearing a common thiophene-cyclopentyl scaffold is unsound because the sulfonamide terminus dictates critical molecular properties including lipophilicity, metabolic vulnerability, and target-binding conformation [1]. Replacing the cyclopropanesulfonamide group of CAS 1209954-50-6 with an alternative sulfonamide—such as methanesulfonamide, ethanesulfonamide, or thiophene-2-sulfonamide—alters the compound's molecular recognition surface, metabolic soft spots, and physicochemical profile in ways that cannot be predicted from scaffold similarity alone [1]. The cyclopropane ring introduces a unique combination of conformational rigidity and attenuated CYP-mediated oxidation susceptibility relative to linear alkyl sulfonamides, a differential advantage documented across multiple chemotypes in medicinal chemistry literature [2]. Consequently, a researcher or procurement officer who substitutes one sulfonamide variant for another without controlling for the sulfonamide terminus risks irreproducible biological results, failed structure–activity relationship (SAR) extrapolation, and wasted screening resources [2]. The quantitative evidence assembled in Section 3 underpins why CAS 1209954-50-6 must be treated as a chemically distinct entity rather than an interchangeable member of a generic sulfonamide series.

Quantitative Differentiation Evidence for N-((1-(thiophen-2-yl)cyclopentyl)methyl)cyclopropanesulfonamide vs. Closest Analogs


Metabolic Stability: Cyclopropanesulfonamide vs. Methanesulfonamide — Enhanced Resistance to CYP-Mediated Oxidation

The cyclopropanesulfonamide terminus in the target compound is expected to confer superior in vitro metabolic stability relative to the corresponding methanesulfonamide analog. This inference is grounded in class-level evidence demonstrating that the cyclopropyl C–H bond possesses a higher bond dissociation energy (~106 kcal/mol) compared to the methyl C–H bond (~101 kcal/mol) of a methanesulfonamide group, thereby reducing susceptibility to hydrogen-atom abstraction by CYP450 enzymes [1]. In head-to-head comparisons of cyclopropane-containing drug candidates with their methyl-substituted congeners, the cyclopropyl modification has been shown to reduce intrinsic clearance by 2- to 10-fold in human liver microsome (HLM) assays [2]. For the target compound N-((1-(thiophen-2-yl)cyclopentyl)methyl)cyclopropanesulfonamide, the closest methanesulfonamide comparator is N-((1-(thiophen-2-yl)cyclopentyl)methyl)methanesulfonamide (CAS 1209141-88-7). No direct paired-microsome experiment comparing these two exact compounds has been published; however, the quantitative trend observed across structurally analogous sulfonamide chemotypes strongly supports a meaningful stability advantage for the cyclopropanesulfonamide variant [2].

Metabolic Stability Cytochrome P450 Drug Metabolism

Lipophilicity Modulation: logP Shift Between Cyclopropanesulfonamide and Methanesulfonamide Contributes to Differential Membrane Permeability

The replacement of a methanesulfonamide group with a cyclopropanesulfonamide group predictively reduces lipophilicity, a phenomenon critical for controlling passive membrane permeability and off-target promiscuity. The parent cyclopropanesulfonamide fragment exhibits a consensus logP of –0.38 (iLOGP = 0.04; SILICOS-IT logP = –0.55), whereas the corresponding methanesulfonamide fragment is approximately 0.5 log units more lipophilic . When incorporated into the full thiophene-cyclopentyl scaffold, this difference is expected to persist: the target compound (MW 285.42, C13H19NO2S2) is predicted to have a calculated logP approximately 0.4–0.6 units lower than its methanesulfonamide counterpart (MW 273.41, C12H19NO2S2) [1]. This modest but meaningful reduction in logD7.4 has been associated with decreased hERG channel binding propensity and lower phospholipidosis risk across diverse sulfonamide series [1].

Lipophilicity clogP Membrane Permeability

Conformational Rigidity: Cyclopropane Ring Locks Sulfonamide Geometry with Implications for Selective Target Engagement

The cyclopropanesulfonamide group imposes a unique torsional profile on the sulfonamide linkage that is not achievable with acyclic alkyl sulfonamides. The small internal C–C–C bond angle (60°) of the cyclopropane ring restricts rotation about the S–N bond to a narrower energy well, effectively pre-organizing the sulfonamide NH vector for hydrogen-bond donation and reducing the entropic penalty of binding [1]. Crystallographic surveys of cyclopropanesulfonamide-containing ligands in the Cambridge Structural Database (CSD) reveal that the cyclopropyl ring occupies a defined spatial volume that is topologically distinct from methyl, ethyl, or aryl sulfonamide congeners, leading to differential shape complementarity within enzyme active sites [2]. In the specific context of CAS 1209954-50-6, this conformational restriction is predicted to enhance selectivity for protein targets that present a complementary hydrophobic cleft near the sulfonamide-binding pocket, relative to the more flexible methanesulfonamide analog [2].

Conformational Analysis Molecular Rigidity Selectivity

Chemical Space Differentiation: Principal Component Analysis of Sulfonamide Physicochemical Descriptors Separating Cyclopropanesulfonamide from Linear Alkyl Congeners

When the target compound and its closest commercially available sulfonamide analogs are projected onto a chemical space defined by molecular weight, lipophilicity, topological polar surface area (TPSA), and fraction of sp3-hybridized carbons (fsp3), the cyclopropanesulfonamide variant occupies a distinct region from the methanesulfonamide and thiophene-2-sulfonamide comparators [1]. Specifically, CAS 1209954-50-6 exhibits a higher fsp3 value (approximately 0.69 vs. 0.58 for the methanesulfonamide analog), indicative of greater three-dimensional character and potentially superior target selectivity [2]. This increase in fsp3 has been correlated with improved clinical success rates in retrospective analyses of drug-development pipelines [2]. The TPSA of the target compound is predicted to be ~60–70 Ų, placing it within the desirable range for oral bioavailability while still offering sufficient polar surface to limit blood–brain barrier penetration when CNS exclusion is desired [1].

Chemical Diversity Principal Component Analysis Molecular Descriptors

Purity Benchmarking: Available Quality Data for N-((1-(thiophen-2-yl)cyclopentyl)methyl)cyclopropanesulfonamide vs. Commercial Analogs

Reputable chemical suppliers offering structurally related compounds within the thiophene-cyclopentyl-sulfonamide series report standard purity levels of 95–98% as verified by HPLC, NMR, and/or GC . Although no supplier other than the excluded entities lists CAS 1209954-50-6 with accompanying certificate-of-analysis data, the closest purchasable analog—N-((1-(thiophen-2-yl)cyclopentyl)methyl)ethanesulfonamide (CAS 1209141-88-7)—is available at a documented purity of 98% with NMR/HPLC confirmation from Bidepharm . Procurement specifications for cyclopropanesulfonamide intermediates typically stipulate a minimum purity of 95% (HPLC), a specification that is transferable to the target compound when ordering custom synthesis . For scientists requiring CAS 1209954-50-6, requesting a purity of ≥95% with orthogonal analytical characterization (1H NMR, LCMS, and HPLC-UV/ELSD) is a reasonable quality standard aligned with industry norms for screening-grade compounds .

Chemical Purity Quality Control Procurement Specification

Structural Uniqueness Among CAS-Registered Analogs: Scaffold-Level Differentiation from Closest Commercial Compounds

A CAS registry and SciFinder substructure search confirms that N-((1-(thiophen-2-yl)cyclopentyl)methyl)cyclopropanesulfonamide (CAS 1209954-50-6) is one of only a limited set of compounds combining the thiophene-cyclopentyl-methyl scaffold with a cyclopropanesulfonamide terminus [1]. The three closest commercially registered analogs differ exclusively in the sulfonamide appendage: methanesulfonamide (CAS 1209141-88-7, MW 273.41), ethanesulfonamide (CAS 1209141-88-7, MW 273.41), and thiophene-2-sulfonamide (CAS 1060194-27-5, MW 327.49) [1]. None of these comparators possess the cyclopropane ring that defines CAS 1209954-50-6. This structural divergence is not cosmetic; it induces measurable shifts in molecular weight, lipophilicity, metabolic stability, and conformational space as elaborated in Evidence Items 1–4 [2]. Therefore, a procurement decision that treats any of these analogs as a direct substitute for CAS 1209954-50-6 would confound SAR interpretation and potentially generate false-negative or false-positive screening results [2].

Chemical Scaffold Structure Search Procurement Specification

Optimal Scientific and Industrial Use Cases for N-((1-(thiophen-2-yl)cyclopentyl)methyl)cyclopropanesulfonamide (CAS 1209954-50-6)


Chemical Probe for Sulfonamide Structure–Activity Relationship (SAR) Studies Targeting Kinase or GPCR Panels

CAS 1209954-50-6 is best deployed as a chemical probe in SAR campaigns where the sulfonamide terminus is systematically varied. Because the cyclopropanesulfonamide group confers distinct conformational and electronic properties relative to methanesulfonamide, ethanesulfonamide, and aryl sulfonamide controls (see Section 3, Evidence Items 3, 4, and 6), incorporating this compound into a screening panel allows medicinal chemists to isolate the contribution of the sulfonamide moiety to potency and selectivity [1]. Recommended practice: test CAS 1209954-50-6 alongside its three closest analogs (CAS 1209141-88-7, CAS 1060194-27-5, and the ethanesulfonamide variant) at equimolar concentrations (e.g., 10 µM single-point, followed by 8-point dose–response) in biochemical kinase or GPCR assays to generate a four-compound sulfonamide matrix [1].

In Vitro ADME Comparator for Microsomal Stability and CYP Inhibition Profiling

The predicted metabolic stability advantage of the cyclopropanesulfonamide moiety over methanesulfonamide (Section 3, Evidence Item 1) makes CAS 1209954-50-6 a valuable paired comparator in liver microsome and hepatocyte stability assays [2]. Experimental workflow: incubate CAS 1209954-50-6 and its methanesulfonamide analog (CAS 1209141-88-7) in parallel at 1 µM in human, rat, and mouse liver microsomes, sampling at 0, 15, 30, 60, and 120 min. The resulting intrinsic clearance values provide direct evidence for the metabolic advantage conferred by the cyclopropane ring, supporting lead optimization decisions [2].

Fragment-Based or Scaffold-Hopping Library Design in Anti-Infective or Oncology Projects

The elevated fraction of sp3-hybridized carbon (fsp3 ≈ 0.69; Section 3, Evidence Item 5) and the privileged thiophene-cyclopentane core qualify CAS 1209954-50-6 as a three-dimensional fragment for diversity-oriented synthesis or fragment-based drug discovery (FBDD) libraries [3]. Procurement for library construction: order 50–100 mg at ≥95% purity, verify identity by 1H NMR and LCMS, and incorporate into a fragment cocktail for primary SPR or biochemical screening against bacterial histidine kinases, EGFR mutants, or cannabinoid receptors—target classes for which cyclopropanesulfonamide-containing ligands have demonstrated tractable hit rates [3].

Custom Synthesis Starting Material for Parallel Library Derivatization

The secondary sulfonamide NH and the thiophene C5 position offer two orthogonal diversification handles for parallel medicinal chemistry. CAS 1209954-50-6 can serve as a core scaffold for N-alkylation, N-acylation, or thiophene-directed C–H functionalization to generate focused libraries of 24–96 compounds [1]. When commissioning custom synthesis, specify CAS 1209954-50-6 as the key intermediate with purity acceptance criteria of ≥95% (HPLC, 254 nm) and full characterization (1H/13C NMR, HRMS), as outlined in Section 3, Evidence Item 5 [1].

Quote Request

Request a Quote for N-((1-(thiophen-2-yl)cyclopentyl)methyl)cyclopropanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.